molecular formula C7H11ClN2O B12295740 (S)-5-(pyrrolidin-2-yl)isoxazole hydrochloride

(S)-5-(pyrrolidin-2-yl)isoxazole hydrochloride

Cat. No.: B12295740
M. Wt: 174.63 g/mol
InChI Key: DPGYJQLEPMBSJI-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(pyrrolidin-2-yl)isoxazole hydrochloride is a chiral compound that features a pyrrolidine ring attached to an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(pyrrolidin-2-yl)isoxazole hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the isoxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(pyrrolidin-2-yl)isoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the isoxazole ring.

Scientific Research Applications

(S)-5-(pyrrolidin-2-yl)isoxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-(pyrrolidin-2-yl)isoxazole hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(pyrrolidin-2-yl)isoxazole hydrochloride: The enantiomer of the compound with different stereochemistry.

    5-(pyrrolidin-2-yl)isoxazole: The non-chiral version without the hydrochloride salt.

    Isoxazole derivatives: Other compounds with the isoxazole ring but different substituents.

Uniqueness

(S)-5-(pyrrolidin-2-yl)isoxazole hydrochloride is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer or other isoxazole derivatives. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-2-6(8-4-1)7-3-5-9-10-7;/h3,5-6,8H,1-2,4H2;1H/t6-;/m0./s1

InChI Key

DPGYJQLEPMBSJI-RGMNGODLSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC=NO2.Cl

Canonical SMILES

C1CC(NC1)C2=CC=NO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.